molecular formula C7H8BrN B3042306 3-(1-Bromoethyl)pyridine CAS No. 562074-53-7

3-(1-Bromoethyl)pyridine

Cat. No. B3042306
CAS RN: 562074-53-7
M. Wt: 186.05 g/mol
InChI Key: AYQGLQWVPNMQEI-UHFFFAOYSA-N
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Description

3-(1-Bromoethyl)pyridine is a chemical compound with the molecular formula C7H8BrN . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of bromine with pyridine and sulfuric acid at a temperature of 130-140°C for 7-8 hours . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with N-bromosuccinimide, leading to side chain halogenation . It can also participate in the synthesis of piperazine derivatives, which involves cyclization of 1,2-diamine derivatives with sulfonium salts .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Arylthieno Pyridines : 3-Arylthieno[2,3-b]pyridines are synthesized using a method involving iodine-mediated 5-endo cyclization of 3-(1-arylalkenyl)-2-[(1-phenylethyl)sulfanyl]pyridines, derived from 2-bromopyridines (Kobayashi et al., 2009).

  • Formation of Hyperbranched Polyelectrolytes : The poly(N-alkylation) of 3,5-bis(bromomethyl)pyridine hydrobromide and similar monomers yields hyperbranched polyelectrolytes. The reaction kinetics and the structure of these polyelectrolytes have been studied extensively (Monmoton et al., 2008).

  • Synthesis of Imidazo Pyridines : Copper-mediated oxidative coupling has been used for the synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, demonstrating a versatile application in organic synthesis (Zhou et al., 2016).

Material Science and Engineering

  • Cationization of Cellulose Nanocrystals : A simple one-pot reaction involving 4-(1-bromoethyl/bromomethyl)benzoic acid, pyridine, and cellulose nanocrystals (CNCs) has been used to prepare pyridinium-grafted-cellulose nanocrystals. This method simplifies existing cationization processes and enhances grafting density while retaining CNC crystallinity (Jasmani et al., 2013).

Chemical Analysis and Characterization

  • Spectroscopic Analysis : Spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, has been applied to various bromo-substituted pyridines for structural elucidation (Vural & Kara, 2017).

Environmental Applications

  • Degradation of Pyridine in Water : Research on the degradation of pyridine in drinking water using a dielectric barrier discharge system has been conducted, highlighting the environmental applications of pyridine derivatives in treating nitrogen heterocyclic compounds in water (Li et al., 2017).

Biomedical Research

  • Synthesis of Bioactive Compounds : The synthesis of bioactive pyridinesulfonamide compounds, including their stereochemical analysis and investigation into anticancer activity, showcases the biomedical relevance of pyridine derivatives (Zhou et al., 2015).

Safety and Hazards

3-(1-Bromoethyl)pyridine is considered hazardous. It can cause harm if swallowed and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to use it only in a well-ventilated area .

Mechanism of Action

Mode of Action

The mode of action of 3-(1-Bromoethyl)pyridine is largely dependent on its chemical structure. As a brominated alkyl pyridine, it can participate in various types of chemical reactions. For instance, it can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, the bromine atom can be replaced by a nucleophile, leading to the formation of a new bond .

Biochemical Pathways

Brominated compounds like this one are often used in the synthesis of pharmaceuticals and other biologically active compounds . Therefore, its impact on biochemical pathways would likely be indirect, influencing the activity of the compounds it helps synthesize.

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. As a small, lipophilic molecule, it might be expected to have good absorption and distribution characteristics. These properties can be significantly influenced by the specific context, such as the route of administration and the presence of other compounds .

Result of Action

Its primary use is as a reagent in organic synthesis, where it can contribute to the formation of a wide variety of complex molecules . The effects of these molecules can vary widely, depending on their structure and the biological system they interact with.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect its reactivity . Additionally, the presence of other compounds can also influence its behavior, either by reacting with it directly or by affecting the reactivity of other species in the environment .

Biochemical Analysis

Biochemical Properties

It is known that pyridine rings can act as bioisosteres of amines, amides, heterocyclic rings containing nitrogen atoms, and benzene rings . This suggests that 3-(1-Bromoethyl)pyridine could potentially interact with a variety of enzymes, proteins, and other biomolecules in the body. The nature of these interactions would depend on the specific biochemical context and could involve a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and ionic interactions.

Cellular Effects

The cellular effects of this compound are currently unknown. Given its structural similarity to pyridine, it may have similar effects on cell function. For example, pyridine derivatives have been shown to have therapeutic potential against various types of cancers

Molecular Mechanism

It is known that benzylic halides, such as this compound, typically react via an SN2 pathway . This involves a nucleophile attacking the carbon atom at the same time that the bromine atom is kicked off to form the bromide anion . This reaction could potentially lead to changes in gene expression or enzyme activity, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

It is known that the signal of Hb in the 1H NMR spectrum of ethyl acetate, a compound structurally similar to this compound, is a quartet, indicating that there are three vicinal protons 3 Hc on the adjacent carbon . This suggests that this compound may have similar temporal effects.

Dosage Effects in Animal Models

It is known that bromelain, a compound that also contains a bromine atom, has dose-dependent effects in animal models of systemic inflammation

Metabolic Pathways

It is known that pyrimidine metabolism, which involves compounds structurally similar to this compound, is crucial for cell proliferation and survival

Transport and Distribution

It is known that pyridine derivatives can be transported and distributed within cells and tissues via various transporters and binding proteins .

Subcellular Localization

It is known that pyridine derivatives can be localized in various subcellular compartments, depending on their specific biochemical properties

properties

IUPAC Name

3-(1-bromoethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6(8)7-3-2-4-9-5-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQGLQWVPNMQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971601
Record name 3-(1-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

562074-53-7
Record name 3-(1-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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